REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([C:13]([NH2:15])=[O:14])=[CH:6][C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1)([O-])=O>CO.CCOC(C)=O.[Pd]>[NH2:1][C:4]1[C:5]([C:13]([NH2:15])=[O:14])=[CH:6][C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(N=CS2)C1)C(=O)N
|
Name
|
MeOH EtOAc
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO.CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=C(N=CS2)C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |